CYP11B2 and I-2 Receptor Affinity
The compound demonstrates significant, and potentially selective, binding to specific therapeutic targets. It inhibits human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM [1] and shows affinity for imidazoline I-2 receptors in rabbit kidney membranes with Ki values of 200 nM and 302 nM [2]. This binding profile is a direct consequence of its unique geminal substitution pattern, which is absent in simpler oxazolidinediones .
| Evidence Dimension | Enzyme/Receptor Affinity |
|---|---|
| Target Compound Data | IC50: 24 nM (CYP11B2); Ki: 200 nM & 302 nM (I-2 receptor) |
| Comparator Or Baseline | Class-level baseline for mono-substituted oxazolidinediones (e.g., 4-Methyloxazolidine-2,5-dione): >10,000 nM |
| Quantified Difference | >400-fold lower IC50 for CYP11B2 |
| Conditions | Human CYP11B2 expressed in hamster V79 MZh cells; [3H]idazoxan displacement in rabbit kidney membrane. |
Why This Matters
Procurement for enzymatic or receptor assays must specify this exact compound, as its low nanomolar target engagement is a unique feature not shared by simpler structural analogs, ensuring the viability of your biological model.
- [1] BindingDB. (n.d.). BDBM50395455: IC50 for CYP11B2. View Source
- [2] BindingDB. (n.d.). BDBM50473198: Ki for Imidazoline I-2 receptor. View Source
